molecular formula C9H9BrF2 B7856518 1-(3-Bromopropyl)-2,4-difluorobenzene

1-(3-Bromopropyl)-2,4-difluorobenzene

Cat. No.: B7856518
M. Wt: 235.07 g/mol
InChI Key: YASBMSOJNYBTSC-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group at the 1-position and fluorine atoms at the 2- and 4-positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2,4-difluorobenzene can be synthesized through several methods, including:

  • Halogenation: Starting from 2,4-difluorobenzene, the compound can be halogenated using bromine in the presence of a catalyst such as iron(III) bromide.

  • Alkylation: Another method involves the alkylation of 2,4-difluorobenzene with 3-bromopropyl chloride in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

  • Oxidation: The bromopropyl group can be oxidized to form a corresponding alcohol or carboxylic acid.

  • Reduction: The fluorine atoms can be reduced under specific conditions, although this is less common.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(3-Bromopropyl)-2,4-difluorobenzoic acid.

  • Reduction: this compound with reduced fluorine atoms.

  • Substitution: 1-(3-Iodopropyl)-2,4-difluorobenzene.

Scientific Research Applications

1-(3-Bromopropyl)-2,4-difluorobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the creation of more complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2,4-difluorobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2,4-difluorobenzene is similar to other brominated and fluorinated aromatic compounds, such as:

  • 1-(3-Bromopropyl)-3-chlorobenzene

  • 1-(3-Bromopropyl)-2,6-difluorobenzene

  • 1-(3-Bromopropyl)-2,4,6-trifluorobenzene

Uniqueness: What sets this compound apart is its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and fluorine atoms on the benzene ring provides unique chemical properties that are valuable in various scientific and industrial contexts.

Properties

IUPAC Name

1-(3-bromopropyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASBMSOJNYBTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 65-2 (940 mg) was dissolved in methylene chloride (10 ml), triphenylphosphine (1.58 g) and N-bromosuccinimide (1.07 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and at room temperature for 1 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (50 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (1.03 g) as a colorless oil.
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
1.07 g
Type
reactant
Reaction Step Two

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